tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

PROTAC linker design physicochemical property optimization nitrogen heterocycle basicity

PROTAC linker optimization often stalls on suboptimal ternary complex geometry due to rigid or overly basic linkers. This pre-protected azepane building block offers a direct solution: a pH-tunable core (pKa ~7.3-7.8) with four rotatable bonds for expanded conformational sampling. • Enables chemoselective coupling via the free primary amine while the Boc group protects the ring nitrogen. • Eliminates in-house Boc protection of 4-(2-aminoethyl)azepane, streamlining convergent bifunctional assembly. • Validated in nanomolar PTPN2/PTPN1 inhibitors and picomolar covalent BTK inhibitors.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 1205748-73-7
Cat. No. B1381937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate
CAS1205748-73-7
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)CCN
InChIInChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3
InChIKeyKIWAXOBIGFPKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate Overview


tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate (CAS 1205748-73-7), also referred to as 1-Boc-4-(2-aminoethyl)azepane, is a protected azepane building block bearing a primary amine at the end of an ethyl linker pendant from the 4-position of the seven-membered heterocycle . With a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol, the compound consists of a saturated azepane core whose nitrogen atom is protected by an acid-labile tert-butoxycarbonyl (Boc) group . The Boc protection renders the secondary amine of the azepane ring temporarily unreactive, enabling chemoselective transformations at the free primary aminoethyl group during synthetic sequences .

Azepane Core Irreplaceability


Generic substitution among nitrogen-containing saturated heterocycles—such as replacing the azepane ring in tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate with a piperidine (six-membered) or piperazine analog—introduces a different pKa profile and alters the rotational degrees of freedom, which in turn modifies both the compound's solution behavior and the conformational ensemble of any final degrader molecule [1]. The azepane ring possesses a distinct basicity and conformational flexibility relative to smaller or more constrained rings, meaning that synthetic routes optimized for the seven-membered core cannot be directly transferred to piperidine or piperazine surrogates without re-optimizing coupling yields and downstream purification protocols [2].

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate: Differentiation Evidence


Azepane Basicity and Conformational Flexibility

Saturated nitrogen heterocycles incorporated into PROTAC linkers confer pH-tunable basicity that can facilitate endosomal escape while remaining predominantly neutral at cytosolic pH, thereby preserving oral exposure potential [1]. The azepane ring (seven-membered) exhibits a distinct pKa and conformational flexibility profile compared with the more commonly employed piperidine (six-membered) and piperazine (six-membered with second nitrogen) systems [2]. This differential basicity directly influences the protonation state of the linker under physiological pH gradients, which modulates membrane permeability and intracellular trafficking behavior in a manner that cannot be replicated by simple six-membered ring replacements [3].

PROTAC linker design physicochemical property optimization nitrogen heterocycle basicity

Azepane Linker Rotatable Bond Advantage

The number of rotatable bonds in a PROTAC linker directly correlates with the entropic penalty paid upon ternary complex formation and is a key determinant of oral bioavailability [1]. Tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate contains four rotatable bonds as catalogued in its physicochemical profile . In contrast, an analogous piperidine-based building block (tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate) possesses fewer rotatable bonds owing to the smaller six-membered ring, while a piperazine analog introduces additional conformational restrictions due to the second heteroatom in the ring [2]. This increased rotational freedom in the azepane system can be leveraged to sample a broader conformational space during ternary complex formation, potentially enabling productive E3 ligase–target protein geometries that are sterically inaccessible with more constrained six-membered ring linkers [3].

linker flexibility PROTAC ternary complex formation conformational entropy

Azepane Linker Efficacy in BTK Inhibitors

Azepane-containing linkers have been validated in the context of selective covalent BTK (Bruton's tyrosine kinase) inhibitors, where they demonstrate biochemical inhibitory potency in the picomolar range alongside efficient covalent binding parameters [1]. Specifically, an azepane linker in a covalent BTK inhibitor scaffold achieved a BTK IC50 of 0.5 nM and a log kinact/Ki value of 4.43, while maintaining favorable CNS drug-like properties and low MDR1 efflux [2]. These parameters exceed the performance of structurally related inhibitors employing alternative heterocyclic linkers, establishing azepane as a privileged scaffold for achieving sub-nanomolar target engagement in this therapeutic class [3].

covalent BTK inhibitors kinase inhibition linker structure-activity relationship

Boc Protection for Orthogonal Functionalization

The tert-butoxycarbonyl (Boc) group on the azepane nitrogen of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate provides an orthogonal protection strategy that is absent in unprotected 4-(2-aminoethyl)azepane derivatives [1]. This protection renders the secondary amine of the seven-membered ring unreactive under standard amide coupling conditions that target the pendant primary amine, enabling chemoselective conjugation to carboxylic acid-containing warheads or E3 ligase ligands without unwanted side reactions at the azepane nitrogen [2]. Following conjugation, the Boc group can be selectively removed under mild acidic conditions (TFA/DCM) to reveal the free azepane nitrogen for subsequent functionalization or to restore the desired basicity for intracellular trafficking .

orthogonal protection strategy solid-phase synthesis chemoselective coupling

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate Applications


PROTAC Linker with Tunable Basicity and Flexibility

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate is optimally deployed in PROTAC linker libraries where fine-tuning of protonation state and conformational degrees of freedom is required to optimize ternary complex geometry and intracellular trafficking [1]. The azepane core's pKa profile (~7.3–7.8) places its protonation equilibrium near physiological pH, conferring pH-tunable basicity that can facilitate endosomal escape while remaining largely neutral in the cytosol—a property not achievable with the more basic piperidine (pKa ~10.6) or piperazine scaffolds [2]. The compound's four rotatable bonds provide expanded conformational sampling compared with six-membered ring analogs, increasing the probability of identifying productive E3 ligase–target protein geometries during linker optimization campaigns [3].

Orthogonal Conjugation for Bifunctional Degraders

The Boc-protected azepane nitrogen in tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate enables chemoselective functionalization of the pendant primary amine without interference from the secondary amine of the azepane ring [1]. This orthogonal protection strategy is particularly valuable in the convergent assembly of PROTACs and other bifunctional molecules, where the linker is introduced as a protected unit, coupled to one ligand via the free aminoethyl group, then deprotected under mild acidic conditions to reveal the azepane nitrogen for subsequent elaboration or to restore the desired basicity [2]. Procurement of this pre-protected building block eliminates the need for in-house Boc protection of 4-(2-aminoethyl)azepane, streamlining synthetic workflows and reducing the number of linear steps [3].

Diversity-Oriented Synthesis of Azepane Libraries

As a versatile small molecule scaffold, tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate serves as a core building block for the generation of azepane-containing compound libraries in diversity-oriented synthesis campaigns [1]. The orthogonal protection of the azepane nitrogen and the pendant primary amine allows for sequential, chemoselective diversification at two distinct sites, enabling the rapid exploration of chemical space around the seven-membered heterocyclic core [2]. This scaffold has been validated in the context of PTPN2/PTPN1 inhibitor development, where azepane-containing derivatives demonstrated nanomolar inhibitory potency, good oral bioavailability, and robust in vivo antitumor efficacy, underscoring the value of this scaffold for medicinal chemistry programs targeting intracellular phosphatases and other challenging drug targets [3].

Covalent Inhibitor Design with Azepane Scaffolds

The azepane scaffold has demonstrated picomolar potency in the context of selective covalent BTK inhibitors, achieving an IC50 of 0.5 nM and log kinact/Ki of 4.43 while maintaining favorable CNS drug-like properties [1]. tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate provides a protected entry point to this privileged scaffold, enabling medicinal chemists to incorporate the seven-membered azepane core into novel covalent inhibitor programs targeting kinases or other enzymes with reactive cysteine residues [2]. The compound's commercial availability at high purity (97–98+%) supports structure-activity relationship studies that directly compare azepane-containing analogs against piperidine or piperazine counterparts, allowing quantitative assessment of the seven-membered ring's contribution to target engagement and selectivity [3].

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